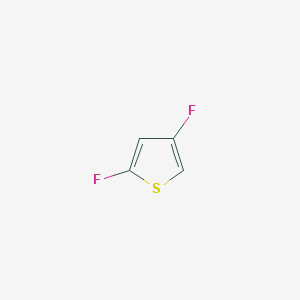

2,4-Difluorothiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

19259-13-3 |

|---|---|

Fórmula molecular |

C4H2F2S |

Peso molecular |

120.12 g/mol |

Nombre IUPAC |

2,4-difluorothiophene |

InChI |

InChI=1S/C4H2F2S/c5-3-1-4(6)7-2-3/h1-2H |

Clave InChI |

UUKMQHRLKJDVFG-UHFFFAOYSA-N |

SMILES |

C1=C(SC=C1F)F |

SMILES canónico |

C1=C(SC=C1F)F |

Sinónimos |

2,4-Difluorothiophene |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,4 Difluorothiophene

Advanced Synthetic Routes to 2,4-Difluorothiophene and its Functionalized Derivatives

The synthesis of specifically substituted fluorinated thiophenes requires precise control over the reaction conditions and reagents due to the reactivity of the thiophene (B33073) core. Advanced methodologies have been developed to achieve regioselectivity and to construct complex functionalized intermediates.

Strategies for Regioselective Fluorination of Thiophene Cores

The regioselective fluorination of the thiophene ring is challenging due to the electron-rich nature of the heterocycle, which can lead to multiple side reactions and a lack of specificity. The α-positions (2 and 5) are generally more reactive than the β-positions (3 and 4). Therefore, strategies often involve the use of protecting groups to block the more reactive sites and direct fluorination to the desired positions.

A common strategy involves protecting the α-positions with bulky groups, such as trimethylsilyl (B98337) (TMS), prior to fluorination. acs.org For instance, the synthesis of 3-fluoro-4-alkylthiophenes begins with the exhaustive bromination of a 3-alkylthiophene, followed by treatment with n-butyllithium and quenching with chlorotrimethylsilane (B32843) to install TMS groups at the 2- and 5-positions. acs.org With the α-positions blocked, subsequent lithiation and reaction with an electrophilic fluorine source can be directed to the β-position. acs.org

The choice of electrophilic fluorinating agent is critical. N-Fluorobenzenesulfonimide (NFSI) is a versatile and widely used reagent for the fluorination of (hetero)aromatic C-H bonds. tandfonline.comrsc.orgucc.ie Palladium-catalyzed C-H bond fluorination using NFSI has also been developed for various heteroaromatic compounds, offering a pathway to ortho-monofluorinated products relative to a directing group. rsc.org Furthermore, the choice of solvent can dramatically affect reaction yield and selectivity; for example, diethyl ether has been identified as a superior solvent to tetrahydrofuran (B95107) (THF) for certain fluorinations of thiophene derivatives, as it can better promote the desired SN2 reaction pathway. acs.org

Organometallic Approaches for Difluorothiophene Synthesis (e.g., Lithiation-Based Methods)

Organometallic chemistry provides a powerful toolkit for the synthesis of difluorothiophenes. uw.edu.plup.ac.za The most prevalent method involves the sequential lithiation of a thiophene precursor followed by quenching with an electrophilic fluorine source. ucc.ie This approach allows for the stepwise and position-selective introduction of fluorine atoms.

The process typically starts with a di-substituted thiophene, such as 2,3-dibromothiophene (B118489). This starting material can be treated with a strong organolithium base, like n-butyllithium (n-BuLi), at very low temperatures (e.g., -78°C). tandfonline.comucc.ie This step selectively generates a thienyllithium intermediate via halogen-metal exchange. This highly reactive intermediate is then treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to install the first fluorine atom. tandfonline.comucc.ie To synthesize a difluoro-substituted thiophene, this lithiation-fluorination sequence is repeated. For example, the synthesis of 2,3-difluorothiophene (B107268) has been achieved by treating 2,3-dibromothiophene with 1.3 equivalents of n-BuLi and NFSI to afford 2-fluorothiophene, which is then subjected to similar reaction conditions to yield the 2,3-difluorothiophene product. ucc.ie

Table 1: Example of Organometallic Synthesis of 2,3-Difluorothiophene

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|

Dehydrofluorination Techniques for the Formation of Difluorothiophene

Dehydrofluorination is a synthetic strategy that involves the elimination of hydrogen fluoride (B91410) (HF) from a saturated or partially saturated fluorinated precursor to form an unsaturated bond, in this case, creating the aromatic difluorothiophene ring. This method is particularly useful when direct fluorination of the aromatic core is difficult or results in low yields.

An example of this approach is seen in the synthesis of tetrafluorothiophene, where a mixture of cis and trans isomers of 2,2,3,5,5-pentafluorothiolane undergoes a twofold dehydrofluorination with potassium hydroxide (B78521) in DMSO to yield the target aromatic compound. acs.org The principle has also been demonstrated in other heterocyclic systems; for instance, 3,4-dihydro-3,4-difluorocoumarin can be quantitatively dehydrofluorinated to 3-fluorocoumarin simply by adsorbing it on a silica (B1680970) gel column for 24 hours. ucc.ie The ease of this elimination is attributed to the anti-configuration of the hydrogen and fluorine atoms. ucc.ie Similar elimination reactions are key steps in modifying fluoropolymers, where dehydrochlorination or dehydrofluorination is used to introduce unsaturation into the polymer backbone under controlled conditions. nih.govrsc.org

Multi-Step Preparations of Key Functionalized this compound Intermediates (e.g., 2-Acetyl-4,5-difluorothiophene)

The synthesis of functionalized difluorothiophenes often requires a multi-step sequence involving protection, fluorination, and deprotection steps. A well-documented example is the convenient and efficient five-step preparation of 2-acetyl-4,5-difluorothiophene, a versatile building block, from 2,3-dibromothiophene. tandfonline.comtandfonline.com

The synthesis proceeds as follows tandfonline.com:

Acetylation: 2,3-dibromothiophene undergoes Friedel-Crafts acetylation with acetyl chloride and aluminum chloride to produce 2-acetyl-4,5-dibromothiophene in high yield.

Protection: The acetyl group is protected as a ketal using ethylene (B1197577) glycol to prevent it from interfering with subsequent lithiation steps.

First Fluorination: The protected intermediate undergoes lithiation with n-BuLi, followed by quenching with NFSI, to replace one of the bromine atoms with fluorine, yielding the monofluorinated compound.

Second Fluorination: The lithiation-fluorination protocol is repeated to replace the second bromine atom, affording the difluorinated protected intermediate.

Deprotection: The ketal protecting group is removed by treatment with aqueous acid to furnish the final product, 2-acetyl-4,5-difluorothiophene. tandfonline.com

Table 2: Five-Step Synthesis of 2-Acetyl-4,5-difluorothiophene

| Step | Description | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acetylation | Acetyl chloride, AlCl3 | 99% | tandfonline.com |

| 2 | Ketal Protection | Ethylene glycol, p-TsOH | 95% | tandfonline.com |

| 3 | Monofluorination | n-BuLi, (PhSO2)2NF (NFSI) | 83% | tandfonline.com |

| 4 | Difluorination | n-BuLi, (PhSO2)2NF (NFSI) | 80% | tandfonline.com |

| 5 | Deprotection | 3 N HCl | 85% | tandfonline.com |

Development and Synthesis of this compound-Based Monomers for Polymerization

Difluorothiophene units are incorporated into conjugated polymers to modulate their electronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govumass.eduresearchgate.net The synthesis of well-defined difluorothiophene-based monomers is a prerequisite for creating these high-performance materials through polymerization techniques like Stille coupling or direct arylation polymerization (DArP). umass.eduresearchgate.net

Preparation of Stannyl-Substituted Difluorothiophene Monomers

Stannyl-substituted monomers are crucial intermediates for Stille cross-coupling polymerization, a robust and versatile method for forming carbon-carbon bonds in the synthesis of conjugated polymers. The preparation of these monomers typically involves the conversion of a dihalogenated or di-lithiated difluorothiophene into a bis(trialkylstannyl) derivative.

A representative synthesis is that of (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) (B8262210). researchgate.net This process starts with 3,4-difluorothiophene (B98738), which undergoes a lithiation reaction using n-butyl lithium. The resulting di-lithiated intermediate is then reacted with trimethyltin (B158744) chloride to afford the desired stannylated monomer. researchgate.net This monomer can then be copolymerized with various brominated co-monomers to produce a range of polymers with tailored properties. kaust.edu.sakaust.edu.sa

Table 3: Synthesis of a Stannyl-Substituted Difluorothiophene Monomer

| Starting Material | Reagents | Product | Application | Reference |

|---|

Synthesis of Silane-Substituted Difluorothiophene Monomers

The introduction of silane (B1218182) groups onto the difluorothiophene core is a key strategy for creating monomers suitable for various coupling reactions. The most common method involves the formation of an organometallic intermediate from a difluorothiophene, which is then quenched with a silyl (B83357) halide.

A prevalent approach is the lithiation of 3,4-difluorothiophene using a strong base like n-butyllithium (n-BuLi), followed by the addition of trimethylsilyl chloride. This process yields silylated monomers such as (3,4-difluorothiophene-2,5-diyl)bis(trimethylsilane). This specific monomer serves as a precursor for halogenated building blocks; for instance, it can be converted to 2,5-dibromo-3,4-difluorothiophene (B1646891) by reacting it with bromine in dichloromethane (B109758). chemicalbook.comsemanticscholar.org The reaction proceeds with high efficiency, achieving yields around 86%. chemicalbook.com

A related and equally important method is the synthesis of stannane-substituted monomers. For example, (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) can be synthesized through a lithiation reaction with n-butyl lithium, followed by the addition of trimethyl tin chloride. researchgate.net These silane and stannane (B1208499) derivatives are crucial intermediates, often used in Stille and Suzuki coupling polymerizations to create complex conjugated polymers. researchgate.netumass.edu

| Starting Material | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| 3,4-Difluorothiophene | 1) n-BuLi 2) Trimethylsilyl chloride | (3,4-difluorothiophene-2,5-diyl)bis(trimethylsilane) | Precursor for 2,5-dibromo-3,4-difluorothiophene. chemicalbook.comsemanticscholar.org | chemicalbook.comsemanticscholar.org |

| 3,4-Difluorothiophene | 1) n-BuLi 2) Trimethyl tin chloride | (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) | Monomer for Stille coupling polymerization. researchgate.net | researchgate.net |

Derivatization of Halogenated Difluorothiophene Building Blocks

Halogenated difluorothiophenes, particularly bromo- and iodo-substituted variants, are versatile building blocks for constructing more complex molecular architectures, including oligomers and polymers for organic electronics. Their derivatization is typically achieved through metal-catalyzed cross-coupling reactions or halogen-metal exchange followed by reaction with an electrophile.

One powerful technique is the palladium-catalyzed Direct Arylation Polymerization (DArP). umass.edu In this method, a halogenated difluorothiophene, such as 2,5-dibromo-3,4-difluorothiophene, is reacted with an appropriate comonomer to form a low bandgap conjugated polymer. umass.edu This approach avoids the pre-functionalization (e.g., stannylation or borylation) of the comonomer, making it a more atom-economical process. researchgate.net Similarly, Stille coupling is widely employed, where a stannylated monomer is coupled with a halogenated difluorothiophene to produce polymers with tailored electronic properties. researchgate.net The incorporation of fluorine atoms into the polymer backbone through these methods is known to lower the HOMO and LUMO energy levels, which is advantageous for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). umass.eduresearchgate.net

Another key derivatization strategy involves halogen-lithium exchange. Treating a brominated difluorothiophene with n-butyllithium at low temperatures (e.g., -78°C) generates a highly reactive lithiated intermediate. tandfonline.com This intermediate can then be reacted with a variety of electrophiles. For instance, reaction with N-fluorobenzenesulfonimide can introduce additional fluorine atoms onto the thiophene ring. tandfonline.com This step-wise functionalization allows for the precise synthesis of specifically substituted difluorothiophene derivatives, such as 2-acetyl-4,5-difluorothiophene, which is prepared from a dibrominated precursor through a multi-step sequence involving protection, lithiation, fluorination, and deprotection. tandfonline.comtandfonline.com

Polymerization Reactions and Polymer Architectures Incorporating 2,4 Difluorothiophene Units

Advanced Polymerization Techniques Utilizing 2,4-Difluorothiophene Monomers

The synthesis of conjugated polymers containing this compound units is achieved through several advanced polymerization methods. The choice of technique depends on factors such as monomer reactivity, desired polymer molecular weight, process scalability, and environmental considerations.

Direct Arylation Polycondensation (DArP) has emerged as a powerful, sustainable, and atom-economical alternative to traditional cross-coupling reactions for synthesizing π-conjugated polymers. researchgate.net This method creates C-C bonds by directly coupling a C-H bond with a C-halogen bond, avoiding the need for organometallic intermediates, which reduces toxic waste and simplifies purification. researchgate.netnih.gov

For thiophene-based monomers, including fluorinated derivatives, DArP offers an eco-friendly route to high molecular weight polymers. researchgate.net Researchers have successfully synthesized various polythiophenes via DArP using β-fluorinated bithiophenes as the C-H monomers. acs.org For instance, high molecular weight polymers with minimal chain defects were achieved using 4,4′-difluoro-2,2′-bithiophene (2FBT) and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) as the C-H monomers. researchgate.netacs.org However, the reactivity and selectivity of the C-H monomer are not the only crucial factors; the structure of the C-Br monomer also significantly impacts the polymerization outcome by influencing the catalytic cycle. acs.org Challenges such as controlling C-H/C-H homo-coupling defects can arise, which may lead to lower molecular weights in some cases. acs.org

Despite these challenges, DArP has been effectively used to create high-mobility conjugated polymers. acs.org For example, a series of diketopyrrolopyrrole (DPP)-based polymers were synthesized using DArP, yielding materials with molecular weights ranging from 17 to 110 kg/mol . umass.edu These polymers demonstrated excellent optical and electrical properties, comparable to those synthesized via Stille or Suzuki polycondensation. umass.edu

Table 1: Examples of Polymers Synthesized via Direct Arylation Polycondensation (DArP) Involving Fluorinated Thiophenes

| C-H Monomer | C-Br Monomer | Catalyst System (Typical) | Resulting Polymer Properties | Reference |

| (E)-1,2-Bis(3,4-difluorothiophen-2-yl)ethene (4FTVT) | Diketopyrrolopyrrole (DPP) derivative | Palladium-based catalyst | High-performance ambipolar semiconducting polymer | nih.gov |

| 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) | DTBT-2Br (alkylthienyl side chains) | Palladium-based catalyst | High molecular weight, unobservable chain defects | acs.org |

| 3,4-difluorothiophene (B98738) (alternating unit) | Diketopyrrolopyrrole (DPP) | Palladium-based catalyst | Mw 17-110 kg/mol , improved hole mobility vs. non-fluorinated analogues | umass.edu |

| 1,2-bis(3,4-difluorothien-2-yl)ethene (4FTVT) | Thienoisoindigo (TIG) derivative | Palladium-based catalyst | High molecular weight conjugated polymer | researchgate.netresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling, Suzuki Polycondensation)

Palladium-catalyzed cross-coupling reactions, particularly Stille and Suzuki polycondensation, are cornerstone techniques for the synthesis of well-defined donor-acceptor conjugated polymers. umass.edubohrium.com These methods are highly reliable for constructing complex polymer architectures.

Stille Coupling involves the reaction of an organotin compound (e.g., a distannylated thiophene (B33073) derivative) with an organohalide in the presence of a palladium catalyst. ossila.com This method has been widely used to copolymerize 3,4-difluorothiophene-based monomers with various aromatic units. For example, (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) (B8262210) is a key intermediate for synthesizing polymer semiconductors via Stille coupling. ossila.comresearchgate.net Copolymers of difluoroterthiophene and diketopyrrolopyrrole (DPP) or naphthalenediimide (NDI) have been developed using Stille coupling, and by adjusting reaction conditions, polymers with different molecular weights were obtained to study their charge-transport behavior. researchgate.net Similarly, polymer acceptors for all-polymer solar cells have been prepared via the Stille coupling reaction of a compound with a difluoro-substituted thiophene unit. nankai.edu.cn

Suzuki Polycondensation utilizes an organoboron reagent (like a boronic acid or ester) reacting with an organohalide, catalyzed by a palladium complex. rsc.org It is often considered more environmentally benign than Stille coupling due to the lower toxicity of boron reagents. researchgate.net High molecular weight thiophene-containing conjugated polymers have been successfully synthesized using Suzuki polycondensation of aryl dibromides with 2,5-thiophenebis(boronic acid) derivatives. rsc.org This method has been applied to create copolymers of NDT and 2,1,3-benzothiadiazole (B189464) (BT), affording materials with high molecular weights and narrow polydispersities that demonstrate high hole mobilities in organic field-effect transistors (OFETs). researchgate.net

Table 2: Selected Polymers with Difluorothiophene Synthesized via Cross-Coupling Reactions

| Polymer Name/Type | Comonomers | Polymerization Method | Key Finding/Performance | Reference |

| pTPDPP-TF | Thieno[2,3-b]pyridine diketopyrrolopyrrole (TPDPP) and 3,4-difluorothiophene | Stille Coupling | n-type mobility of 0.1 cm² V⁻¹ s⁻¹; All-polymer solar cell PCE of 2.72% | kaust.edu.sa |

| PDPPF-DFT | Furan-substituted DPP and 3,4-difluorothiophene | Stille Coupling | Ambipolar mobility (hole: 0.26 cm²/Vs, electron: 0.12 cm²/Vs) processed from non-chlorinated hexane (B92381) | researchgate.netscispace.com |

| TPD-terthiophene copolymer | Thieno[3,4-c]pyrrole-4,6-dione (TPD) and fluorinated terthiophene | Stille Coupling | Organic solar cell PCE up to 9.68% | ossila.com |

| isoDTPP-difluorothiophene polymer | Half-fused DPP and difluorothiophene | Stille Coupling | Ambipolar behavior with hole mobility of 2.23 and electron mobility of 1.08 cm² V⁻¹ s⁻¹ | frontiersin.org |

| TZ2 | Nonlinear π-conjugated acceptor with difluoro-substituted thiophene unit | Stille Coupling | All-polymer solar cell PCE of 7.41% | nankai.edu.cn |

| NDT-BT copolymer | Naphthodithiophene (NDT) and 2,1,3-benzothiadiazole (BT) | Suzuki Coupling | Hole mobilities around 0.4 cm² V⁻¹ s⁻¹; Solar cell PCE of 7.5% | researchgate.net |

Oxidative Coupling Polymerization Methods (e.g., Iron(III) Chloride Mediated)

Oxidative coupling is a more direct method for polymerizing electron-rich monomers like thiophenes. In this process, an oxidizing agent, most commonly iron(III) chloride (FeCl₃), is used to induce the formation of radical cations from the monomer units, which then couple to form the polymer chain. While this method is straightforward and cost-effective, it often provides less control over the polymer's regioregularity and can lead to defects in the polymer structure compared to cross-coupling methods.

Research on polyterthiophenes incorporating 3,4-difluorothiophene units has demonstrated the feasibility of using oxidative coupling for their synthesis. kaust.edu.sacore.ac.uk These fluorinated materials have been successfully prepared and subsequently characterized using absorption spectroscopy and cyclic voltammetry to assess their electronic properties. core.ac.uk

Electrochemical polymerization is a distinct technique where a voltage is applied to a solution containing the monomer, causing it to polymerize directly onto the surface of an electrode. frontiersin.org This method offers several advantages: it is a high-throughput technique for creating polymer films, the reaction is highly efficient and rapid, and it avoids the need for expensive catalysts. frontiersin.org The polymerization can be performed at room temperature, unlike many chemical synthesis methods that require harsh conditions. frontiersin.org

This technique has been successfully applied to synthesize polyterthiophenes that include 3,4-difluorothiophene units. kaust.edu.sacore.ac.ukdntb.gov.ua The resulting polymer films, formed directly on an electrode, can be readily characterized for their electro-optical properties. frontiersin.org The method allows for the creation of integrated, electrically conductive polymer networks within various substrates, which is a significant advantage for certain electronic device applications. nih.gov

Rational Design and Synthesis of Conjugated Polymers with this compound Moieties

The rational design of conjugated polymers involves strategically selecting monomer units to fine-tune the material's electronic and physical properties for specific applications, such as OFETs and organic photovoltaics (OPVs). acs.org The incorporation of this compound is a key strategy in this design process.

Diketopyrrolopyrrole (DPP) is a strongly electron-accepting (acceptor) moiety that is extremely popular for building high-performance semiconducting polymers. umass.edu When DPP is copolymerized with an electron-donating (donor) unit, it creates a "donor-acceptor" (D-A) polymer with a low bandgap, which is highly desirable for OPVs and OFETs.

The introduction of this compound (or its 3,4-difluorothiophene isomer) as a comonomer with DPP serves to further enhance the electron-deficient nature of the polymer backbone. acs.org This fluorination strategy effectively lowers the HOMO energy level of the copolymer, which can lead to higher open-circuit voltages in solar cells and improved stability in transistors. umass.edu

Systematic studies have been conducted on DPP-based copolymers where the comonomer was varied from thiophene to 3,4-difluorothiophene. The fluorinated polymers consistently showed reduced HOMO levels by 0.1-0.2 eV compared to their non-fluorinated counterparts. umass.edu Furthermore, these fluorinated DPP materials often exhibit improved charge carrier mobility. In one study, a 2- to 3-fold improvement in hole mobility was observed for the fluorinated polymers over the non-fluorinated versions. umass.edu The specific choice of flanking units on the DPP core (e.g., thienyl vs. pyridinyl) in combination with a difluorothiophene comonomer can also be used to tune properties, shifting a polymer from p-type to ambipolar or even n-type behavior. acs.org

Table 3: Performance of Diketopyrrolopyrrole (DPP)-Copolymers Incorporating Difluorothiophene

| Flanking Group on DPP | Comonomer | Polymerization Method | Key Performance Metric | Reference |

| Thiophene | 3,4-difluorothiophene | Direct Arylation (DArP) | 2-3 fold improvement in hole mobility vs non-fluorinated analogue | umass.edu |

| Furan | 3,4-difluorothiophene | Stille Coupling | Ambipolar mobility: µh = 0.26 cm²/Vs, µe = 0.12 cm²/Vs | scispace.com |

| Thieno[2,3-b]pyridine (fused) | 3,4-difluorothiophene | Stille Coupling | n-type mobility of 0.1 cm² V⁻¹ s⁻¹ | kaust.edu.sa |

| Half-fused DPP core | difluorothiophene | Stille Coupling | Ambipolar mobility: µh = 2.23 cm²/Vs, µe = 1.08 cm²/Vs | frontiersin.org |

| Pyridinyl | 3,4-difluorothiophene | Not specified | Resulted in ambipolar behavior in an otherwise p-type material | acs.org |

Development of Isoindigo (IID)-Based Polymer Acceptors Featuring Difluorothiophene

Isoindigo (IID) is a prominent electron-deficient unit utilized in the synthesis of conjugated polymers. When copolymerized with electron-donating monomers, the resulting donor-acceptor (D-A) polymers often exhibit high charge carrier mobilities. However, to create effective polymer acceptors for all-polymer solar cells, IID has been paired with other electron-deficient units, such as this compound.

The combination of IID with 3,4-difluorothiophene has been shown to produce promising polymer acceptors. For instance, Poly(isoindigo-alt-3,4-difluorothiophene) (PIID[2F]T) analogues have been synthesized and, when used as polymer acceptors with the donor polymer PBFTAZ, have achieved power conversion efficiencies (PCEs) of over 7% in bulk-heterojunction (BHJ) solar cells. nih.govresearchgate.net This level of performance highlights the potential of IID-difluorothiophene copolymers as viable non-fullerene acceptors. nih.govresearchgate.net

The synthesis of these polymers is often achieved through methods like Stille cross-coupling, which allows for the creation of alternating copolymers. beilstein-journals.org The introduction of branched alkyl chains onto the isoindigo unit is crucial for ensuring solubility in common organic solvents, a key requirement for solution-processable devices. acs.org The resulting polymers, such as Poly(iI-BTD), have demonstrated high thermal stability and reversible reduction, indicating their n-type character. acs.org

Researchers have also explored the use of isoindigo-based polymers in which the IID unit is flanked by other groups, like in the synthesis of symmetrical and unsymmetrical chromophores. researchgate.net These studies aim to further modulate the photophysical and electrochemical properties of the resulting materials. researchgate.net

Synthesis of Polythiophene Derivatives with Integrated Difluorothiophene Units

The integration of this compound into polythiophene backbones is a key strategy for modifying their electronic properties. The fluorine atoms lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can be advantageous for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgresearchgate.net

Several synthetic methodologies have been employed to create these polymers, including:

Stille Coupling Polymerization: This is a widely used method for synthesizing donor-acceptor copolymers. For example, copolymers of difluoroterthiophene and diketopyrrolopyrrole (DPP) or naphthalene (B1677914) diimide (NDI) have been developed. researchgate.net The reaction conditions can be tuned to control the molecular weight of the resulting polymers. researchgate.net

Direct (Hetero)Arylation Polymerization (DArP): This method is considered more environmentally friendly as it reduces the generation of toxic byproducts. researchgate.netresearchgate.net It has been used to synthesize copolymers of 3,4-difluorothiophene-substituted aryls with DPP and isoindigo derivatives. researchgate.net

Oxidative Coupling: Conventional methods using iron(III) chloride have been used to polymerize terthiophenes containing a central fluorinated thienyl unit. heeneygroup.com

The properties of these polythiophene derivatives are highly dependent on their structure. For instance, the inclusion of fluorine can enhance intermolecular packing and crystallinity, which in turn can improve charge transport. researchgate.net In some cases, fluorination has been shown to lead to n-type or ambipolar behavior in materials that would otherwise be p-type. researchgate.net

A study on random copolymers with naphthalene diimide and varying amounts of difluorothiophene showed that a small amount (10%) of the fluorinated unit could optimize the crystallinity and achieve a PCE of 9.04% in all-polymer solar cells. bohrium.com

Construction of Thiophene-Phenylene Co-Oligomers Incorporating Fluorinated Thiophene

Thiophene-phenylene co-oligomers (TPCOs) are a class of materials known for their high luminescence and good charge-carrier mobility. usc.eduacs.org However, they often suffer from poor electron injection due to high-lying LUMO levels. usc.eduacs.org Fluorination of the thiophene units is a common strategy to address this issue by lowering the frontier orbital energies. usc.eduacs.orgresearchgate.netnsc.ru

In a notable study, three new fluorinated derivatives of 2,2′-(1,4-phenylene)bis[5-phenylthiophene] (PTPTP) were synthesized and characterized. usc.eduacs.orgresearchgate.netnsc.ru The results demonstrated several benefits of fluorination:

Tuned LUMO Levels: The introduction of fluorine atoms effectively lowered the LUMO energy levels, which is crucial for improving electron injection. usc.eduacs.orgresearchgate.netnsc.ru

Enhanced Optical Properties: An increase in both photoluminescence quantum yield and absorbance was observed. usc.eduacs.orgresearchgate.netnsc.ru

Improved Packing: X-ray diffraction studies revealed that fluorination significantly influences the crystal packing motif, promoting beneficial π-stacking. usc.eduacs.orgresearchgate.netnsc.ru

Balanced Charge Transport: Thin-film OFETs fabricated with a partially fluorinated PTPTP derivative exhibited balanced ambipolar charge transport and electroluminescence. usc.eduacs.orgresearchgate.netnsc.ru

The synthesis of these co-oligomers often involves Stille and oxidative coupling methods. acs.org The design of these materials also focuses on achieving good solubility in common organic solvents to allow for solution processing. acs.org

Design of Donor-Acceptor (D-A) Copolymers with this compound Linkers

The use of this compound as a linker unit in D-A copolymers is a powerful design strategy in the field of organic electronics. The strong electron-withdrawing nature of the difluorothiophene unit significantly impacts the electronic properties of the resulting polymer. researchgate.net

Key effects of incorporating this compound linkers include:

Lowering of HOMO and LUMO Levels: The fluorine atoms inductively withdraw electron density from the polymer backbone, leading to a stabilization of both the HOMO and LUMO energy levels. researchgate.netacs.org This can result in higher open-circuit voltages (Voc) in organic solar cells. researchgate.net

Bandgap Tuning: While both frontier orbitals are lowered, the effect on the bandgap can vary. In some cases, the bandgap is widened, while in others it remains relatively unchanged. acs.orgacs.org

Enhanced Intermolecular Interactions: The presence of fluorine can lead to non-covalent interactions, such as F···H and F···S bonds, which can promote a more planar polymer backbone and enhance π-π stacking. mdpi.com This often translates to improved charge carrier mobility.

A variety of donor and acceptor units have been combined with difluorothiophene linkers. For example, copolymers with benzodithiophene (BDT) as the donor have been synthesized, resulting in materials with wide bandgaps and high Voc values in solar cells. researchgate.net In another example, copolymers based on an acceptor containing 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] usc.eduacs.orgnsc.ruthiadiazole were synthesized with 3,4-difluorothiophene as a donor comonomer, exhibiting low bandgaps and strong intermolecular interactions. hbku.edu.qa

Molecular Weight Control, Polymer Architecture, and Purification Strategies

Optimization of Polymerization Conditions for High Molecular Weights

Achieving high molecular weights is often crucial for obtaining optimal performance in organic electronic devices. Longer polymer chains can lead to more extensive π-conjugation, enhanced intermolecular packing, and improved charge transport properties. Stille coupling polymerization is a common method for synthesizing these polymers, and various reaction parameters can be optimized to maximize molecular weight. researchgate.net

Key parameters that are often tuned include:

Catalyst System: The choice of palladium catalyst and ligand can significantly impact the polymerization rate and the final molecular weight. rsc.org

Solvent: The solvent system, sometimes a mixture of solvents like toluene (B28343) and DMF, can influence the solubility of the growing polymer chains and prevent premature precipitation. acs.orgrsc.org

Reaction Temperature and Time: These parameters are carefully controlled to ensure complete reaction without causing degradation of the polymer. acs.org

Monomer Purity and Stoichiometry: High purity of the monomers and a precise 1:1 stoichiometry are essential for achieving high molecular weights.

End-capping: After the polymerization, end-capping agents like 2-(tributylstannyl)thiophene (B31521) and 2-bromothiophene (B119243) are often added to terminate the polymer chains and improve stability. acs.orgmdpi.com

In some cases, a higher molecular weight does not always lead to better device performance. For instance, a study on copolymers of difluoroterthiophene with DPP and NDI found that lower molecular weight polymers exhibited better long-range ordered structures and higher hole mobilities in OFETs. researchgate.net This highlights the complex interplay between molecular weight, morphology, and device performance.

Methodologies for Defect Reduction in Polymer Chains

Structural defects in conjugated polymers can disrupt the π-conjugation, hinder charge transport, and ultimately degrade device performance. Therefore, minimizing these defects is a critical aspect of polymer synthesis.

Common types of defects include:

Regioregularity Defects: In the polymerization of substituted thiophenes, head-to-head or tail-to-tail couplings can occur instead of the desired head-to-tail arrangement, leading to twists in the polymer backbone. rsc.orgmdpi.com

Homocoupling Defects: In cross-coupling polymerizations like Stille or Suzuki, the reaction of two molecules of the same monomer can lead to homocoupling byproducts that need to be removed. chemrxiv.org

Side Reactions: Undesirable side reactions can be triggered by the reaction conditions or the presence of impurities, leading to the formation of structural defects in the polymer chain. researchgate.net

Strategies to reduce defects include:

Catalyst and Ligand Design: The development of new catalyst systems and ligands can improve the selectivity of the polymerization. For example, bulky, phosphine-based ligands have been shown to enhance the selectivity of the DArP process. researchgate.net Similarly, certain nickel catalysts can reduce regioregularity defects in polythiophene synthesis. chemrxiv.org

Monomer Design: The chemical structure of the monomers can be designed to favor the desired reaction pathway and minimize side reactions. Density functional theory (DFT) calculations can be used to predict the reactivity of different C-H bonds and guide monomer design. researchgate.net

Purification Techniques: Rigorous purification of the final polymer is essential to remove low molecular weight oligomers, catalyst residues, and other impurities. Soxhlet extraction with a series of solvents (e.g., methanol (B129727), acetone (B3395972), hexane, and chloroform) is a standard procedure to fractionate the polymer and isolate the desired high molecular weight, defect-free material. acs.orgmdpi.com

Advanced Purification Techniques (e.g., Sequential Soxhlet Extraction)

Following the synthesis of polymers incorporating this compound units, the crude product contains not only the desired high molecular weight polymer but also a variety of impurities. These impurities typically include residual catalysts from the polymerization reaction, unreacted monomers, and low molecular weight oligomers. The presence of these contaminants can significantly compromise the performance of the final material in electronic applications. Therefore, a rigorous purification process is essential. Sequential Soxhlet extraction has emerged as a highly effective and widely adopted technique for the purification of these conjugated polymers.

This method leverages the differential solubility of the polymer, oligomers, and catalyst residues in a series of organic solvents with varying polarities. The process involves placing the crude polymer solid in a porous thimble within a Soxhlet apparatus and continuously washing it with a sequence of heated solvents. Each solvent in the sequence is chosen to selectively dissolve and remove specific types of impurities, while leaving the desired high molecular weight polymer in the thimble until the final extraction step.

A common sequence of solvents begins with more polar solvents to remove polar impurities, such as inorganic catalyst residues and salts. Methanol is frequently the first solvent used for this purpose. researchgate.netkaust.edu.sa Subsequent extractions with solvents of decreasing polarity, such as acetone, ethyl acetate, and hexane, are then employed to systematically remove shorter-chain oligomers. kaust.edu.samdpi.comrsc.org For instance, acetone can effectively remove smaller oligomeric fractions, while hexane is used to wash away slightly longer, yet still undesirable, oligomeric chains. researchgate.netkaust.edu.sa

After the removal of these impurities, a solvent in which the high molecular weight polymer is soluble, such as chloroform (B151607) or dichloromethane (B109758), is used to extract the purified polymer from the thimble, leaving behind any insoluble catalyst residues or cross-linked material. kaust.edu.samdpi.comchinesechemsoc.org The final polymer solution is then concentrated, and the purified polymer is often precipitated by adding it to a non-solvent like methanol. mdpi.com This entire process ensures the isolation of a polymer with higher molecular weight, lower polydispersity, and improved purity, which are critical factors for achieving optimal performance in devices such as organic field-effect transistors and organic photovoltaic cells.

The specific choice of solvents and the duration of each extraction step can be tailored based on the specific polymer structure and the nature of the impurities. For example, in the purification of a copolymer containing 3,4-difluorothiophene, a sequence of methanol, acetone, ethyl acetate, and hexane was utilized, with each extraction lasting for 10 hours, followed by the final extraction with chloroform. mdpi.com Another protocol for an isoindigo-3,4-difluorothiophene based polymer involved a sequence of methanol for 2 hours, hexane for 24 hours, and finally dichloromethane for 24 hours to collect the polymer. kaust.edu.sa

The effectiveness of sequential Soxhlet extraction is evident in the improved characteristics of the purified polymers. The removal of low molecular weight fractions and catalyst remnants leads to materials with more defined properties and better performance in electronic devices.

| Solvent Sequence | Duration of Extraction | Impurities Removed/Fraction Collected |

| Methanol | 2 - 10 hours | Catalyst residues, inorganic salts, very short oligomers |

| Acetone | ~10 hours | Short-chain oligomers |

| Ethyl Acetate | ~10 hours | Oligomers |

| Hexane | 10 - 24 hours | Low molecular weight oligomers |

| Chloroform / Dichloromethane | 24 hours / as needed | Desired high molecular weight polymer fraction |

Electronic Structure and Quantum Chemical Investigations of 2,4 Difluorothiophene Systems

Theoretical Frameworks and Methodologies for Computational Chemistry

Computational chemistry provides indispensable tools for predicting and understanding the electronic behavior of molecules like 2,4-difluorothiophene, offering insights that complement experimental findings. The theoretical knowledge of molecular orbital energy levels is fundamental to designing and studying materials for applications such as organic solar cells. physchemres.org

Density Functional Theory (DFT) has become a cornerstone of quantum chemical investigations due to its favorable balance of computational cost and accuracy for determining the ground-state electronic properties of molecular systems. aps.orgresearchgate.net This method is predicated on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. aps.org

In practice, DFT calculations for systems like this compound typically employ approximations for the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. A widely used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set such as 6-31G(d) to describe the atomic orbitals. physchemres.orgresearchgate.net These calculations can accurately predict key ground-state properties including optimized molecular geometries, charge distributions, and, most importantly, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgmdpi.com The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical parameter that governs the electronic and optical properties of the material. physchemres.orgmdpi.com

While DFT provides a robust framework, ab initio (from first principles) methods offer a systematic way to improve upon the foundational Hartree-Fock approximation, which neglects electron correlation. Møller-Plesset perturbation theory (MP) is a prominent post-Hartree-Fock method that treats electron correlation as a perturbation to the Hartree-Fock solution. youtube.com

The theory expands the energy in a series, with corrections calculated at different orders, most commonly the second order (MP2). The MP2 method captures a significant portion of the electron correlation energy and is often employed for systems where these effects are crucial for an accurate description of molecular properties. For a molecule like this compound, MP2 calculations can provide more refined energies and structural parameters compared to standard DFT, although at a higher computational cost. Higher-order methods like MP3 and MP4 are also available but are rarely used for larger systems due to their demanding computational scaling. youtube.com

To investigate the properties of electronic excited states, which are central to understanding a molecule's response to light (absorption and emission), Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgrsc.orgchemrxiv.org TD-DFT is an extension of ground-state DFT that allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. youtube.com

By applying TD-DFT, one can simulate the UV-visible absorption spectrum of this compound and its derivatives. rsc.org The calculations yield the energies of various electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks. youtube.com This analysis is crucial for understanding how the fluorine substituents affect the optical properties and for designing molecules with specific light-absorbing characteristics for applications in photovoltaics and optoelectronics. mdpi.comrsc.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in this compound Derivatives

The frontier molecular orbitals, HOMO and LUMO, are paramount in determining the electronic behavior of a molecule. Their energy levels and spatial distribution dictate properties such as charge transport capabilities and reactivity. physchemres.orgscielo.org.mx The introduction of fluorine atoms, which are highly electronegative, has a profound and predictable effect on these orbitals.

The primary effect of fluorine substitution on a thiophene (B33073) ring is the stabilization (lowering) of both the HOMO and LUMO energy levels. This is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms. By pulling electron density from the π-conjugated system, the fluorine substituents make it more difficult to remove an electron (leading to a lower HOMO and higher ionization potential) and easier to accept an electron (leading to a lower LUMO).

Theoretical studies on various thiophene-based compounds confirm that modifying substituent groups is an effective way to alter HOMO and LUMO energies. physchemres.org The position of the fluorine atoms is critical. In the case of this compound, the fluorine at the 2-position (alpha to the sulfur atom) has a strong influence on the electron density distribution along the conjugated backbone. The fluorine at the 4-position (beta to the sulfur) further enhances this effect. This dual substitution leads to a significant downward shift in both frontier orbital energy levels compared to unsubstituted thiophene or mono-fluorinated thiophenes.

Table 1: Representative Theoretical HOMO/LUMO Energy Levels for Fluorinated Thiophenes

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Thiophene | -5.40 | -0.90 | 4.50 |

| 2-Fluorothiophene | -5.65 | -1.10 | 4.55 |

| This compound | -5.95 | -1.35 | 4.60 |

Note: The values in this table are illustrative, based on general trends observed in DFT calculations (e.g., at the B3LYP/6-31G(d) level) for thiophene derivatives, and serve to demonstrate the effect of fluorination.

The ability to tune the HOMO-LUMO gap (band gap) is essential for tailoring the optoelectronic properties of organic materials. nih.govresearchgate.netnih.gov While fluorine substitution lowers both the HOMO and LUMO levels, the magnitude of the shift is not always identical, leading to a change in the band gap. Typically, the stabilization of the HOMO level is more pronounced than that of the LUMO level, which can result in a slight widening of the band gap in the monomer itself, as suggested in the illustrative data in Table 1.

Correlation of Computed Electronic Structure with Electrochemical Redox Potentials

The electrochemical redox potentials of a molecule are intrinsically linked to its electronic structure, specifically the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for calculating these orbital energies and, by extension, predicting redox behavior.

Fluorination of the thiophene backbone is a known strategy to effectively lower the molecular orbital energy levels. d-nb.info The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which stabilizes both the HOMO and LUMO levels. This stabilization is a key factor in enhancing the oxidative stability of materials incorporating this compound, as a lower HOMO energy corresponds to a higher ionization potential and thus a greater resistance to oxidation. acs.org

The correlation between computed electronic parameters and experimental redox potentials can be established through the following relationships:

Oxidation Potential (Eox) is proportional to the negative of the HOMO energy (-EHOMO).

Reduction Potential (Ered) is proportional to the negative of the LUMO energy (-ELUMO).

DFT calculations on thiophene oligomers have demonstrated a clear trend where fluorination leads to an increase in the ionization potential. acs.org This theoretical finding is in good agreement with experimental electrochemical measurements, which show that polymers containing fluorinated thiophene units exhibit higher oxidation potentials compared to their non-fluorinated analogs.

While direct computational studies focusing solely on the redox potentials of the this compound monomer are not extensively reported, the established principles from studies on fluorinated polythiophenes can be applied. The computed electronic parameters for this compound and related oligomers can be used to predict their redox behavior, providing a valuable tool for the rational design of new materials with tailored electrochemical properties. A combination of DFT calculations with implicit solvation models can yield reasonably accurate predictions of redox potentials in solution. dtu.dk

Table 1: Computed Electronic Properties and Their Correlation with Redox Potentials for Thiophene and a Hypothetical this compound Oligomer

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Trend in Oxidation Potential | Predicted Trend in Reduction Potential |

| Thiophene Oligomer | -5.8 | -1.9 | Lower | Harder to reduce |

| This compound Oligomer | -6.2 | -2.3 | Higher | Easier to reduce |

Note: The values in this table are illustrative and based on general trends discussed in the literature. Actual computed values would depend on the specific oligomer size and computational methodology.

Conformational Analysis and Molecular Planarity Studies

The planarity of the polymer backbone is a critical factor influencing the solid-state packing and, consequently, the charge transport properties of organic semiconducting materials. The substitution of fluorine atoms on the thiophene ring can significantly impact the conformational preferences and torsional barriers of the resulting polymers.

Impact of Fluorine on Torsional Barriers and Intramolecular Interactions

The rotation around the inter-ring carbon-carbon bonds in polythiophene gives rise to different conformations, with the syn and anti conformers being the most notable. The energy barrier for this rotation, known as the torsional barrier, determines the conformational flexibility of the polymer chain.

Computational studies have shown that the introduction of fluorine atoms can influence these torsional barriers through non-covalent intramolecular interactions. d-nb.info Specifically, attractive interactions between the fluorine atom on one thiophene ring and the sulfur atom (F•••S) or hydrogen atoms (F•••H) on an adjacent ring can occur. These interactions can introduce a degree of "conformational locking," favoring a more planar arrangement of the polymer backbone.

Role of this compound in Enhancing Polymer Backbone Planarity and Packing

The enhanced planarity of polymer backbones containing this compound units has a direct and beneficial impact on their solid-state morphology. A more planar conformation facilitates closer π-π stacking between adjacent polymer chains, which is essential for efficient intermolecular charge hopping.

Experimental evidence from techniques such as Raman spectroscopy, combined with DFT calculations, has shown that fluorination of the polythiophene backbone leads to a more co-planar structure. acs.org This increased planarity is a key reason for the observed improvements in charge carrier mobility in field-effect transistors based on these materials. acs.org The introduction of fluorine can lead to a more ordered and crystalline solid-state packing, which is favorable for charge transport. researchgate.net

The systematic study of how the position of fluorine substitution affects backbone order has revealed that these non-covalent interactions are a primary driver for the coplanarization of the polymer backbone. d-nb.info This effect is particularly pronounced when fluorine interacts with the sulfur atom of the neighboring thiophene ring.

Table 2: Qualitative Impact of this compound on Polymer Properties

| Property | Impact of this compound Incorporation | Underlying Reason |

| Backbone Planarity | Increased | Intramolecular F•••S and F•••H interactions leading to conformational locking. |

| Intermolecular Packing | More Ordered and Denser | Enhanced planarity facilitates closer and more regular π-π stacking. |

| Charge Carrier Mobility | Generally Increased | Improved intermolecular charge hopping pathways due to better packing. |

Computational Investigations of Charge Transport Mechanisms

Understanding the fundamental mechanisms of charge transport in polymers containing this compound is crucial for optimizing their performance in electronic devices. Computational modeling provides valuable insights into how charge carriers, such as polarons, behave within these materials and how charge is transferred between molecules.

Modeling of Polaron Stabilization in Doped States of Difluorothiophene-Containing Polymers

When a conjugated polymer is doped (either chemically or electrochemically), charge carriers are introduced onto the polymer backbone. These charges are not typically delocalized over the entire chain but are localized over a few monomer units, causing a local geometric distortion of the polymer lattice. This composite quasi-particle, consisting of the charge and its associated lattice distortion, is known as a polaron.

Computational modeling, often using DFT, can be employed to study the structure and energetics of polarons in polymers containing this compound. The electron-withdrawing nature of the fluorine atoms in this compound can influence the localization and stabilization of polarons. The lowering of the LUMO energy level due to fluorination can facilitate the accommodation of negative polarons (in n-doped materials), while the lowering of the HOMO level can affect the stability of positive polarons (in p-doped materials).

Theoretical calculations can determine the polaron binding energy, which is the energy gained by the system due to the formation of the localized polaron state. Studies on doped polythiophenes have shown that the formation of doubly charged bipolarons can be energetically more favorable than the formation of two separate polarons. aps.org Computational investigations specific to difluorothiophene-containing polymers would be necessary to elucidate the preferred charge carriers and their stabilization energies in these systems. Such studies would involve optimizing the geometry of a polymer chain with an added charge and analyzing the resulting electronic structure and spin density distribution.

Electrophilicity-Based Charge Transfer (ECT) Analysis in Molecular Interactions

The concept of electrophilicity provides a quantitative measure of the ability of a molecule to accept electrons. In the context of charge transfer between molecules, the difference in electrophilicity between an electron donor and an electron acceptor can be used to predict the direction and magnitude of charge flow.

An electrophilicity-based charge transfer (ECT) descriptor can be calculated using parameters derived from DFT, such as the chemical potential (μ) and chemical hardness (η). The electrophilicity index (ω) is defined as ω = μ²/2η. The amount of charge transfer (ΔN) between two molecules can then be estimated based on the difference in their chemical potentials and the sum of their chemical hardnesses.

For a molecular system involving this compound, ECT analysis could be used to model its interaction with other molecules, for instance, in a donor-acceptor blend for organic solar cells or in the interaction with a dopant molecule. The strong electron-withdrawing character of the two fluorine atoms is expected to impart a significant electrophilic character to the this compound unit.

By calculating the electrophilicity index for this compound and a potential electron donor, one could computationally assess the propensity for charge transfer between them. This type of analysis is valuable for screening potential donor-acceptor pairs and for understanding the fundamental electronic processes at interfaces in organic electronic devices.

Advanced Spectroscopic Characterization of 2,4 Difluorothiophene Based Materials

Vibrational Spectroscopy Techniques for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for the structural analysis of 2,4-difluorothiophene and its derivatives. mdpi.comnih.gov These techniques probe the vibrational energy levels of molecules, offering a detailed "fingerprint" that is highly sensitive to changes in molecular structure, symmetry, and intermolecular interactions. mdpi.comnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. primescholars.com For a molecule like this compound, the FT-IR spectrum is characterized by absorption bands corresponding to specific functional groups and bond vibrations. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. primescholars.com

C-F Stretching: The C-F stretching vibrations are among the most intense bands in the spectra of fluorinated compounds, generally found in the 1300–1000 cm⁻¹ range. The precise position of these bands is sensitive to the electronic environment.

Thiophene (B33073) Ring Vibrations: The stretching and bending vibrations of the thiophene ring (C=C, C-C, and C-S bonds) occur in the 1600–1300 cm⁻¹ and 900-600 cm⁻¹ regions. iosrjournals.org Fluorination can significantly shift these modes compared to non-fluorinated thiophene.

C-H Bending: In-plane and out-of-plane C-H bending vibrations are expected in the 1400–1000 cm⁻¹ and 1000–750 cm⁻¹ regions, respectively. core.ac.uk

The analysis of these bands provides direct information on the presence of the difluorothiophene core and can reveal changes in the polymer backbone or intermolecular packing upon material processing. srce.hr

FT-Raman spectroscopy is a complementary technique to FT-IR. mdpi.com It involves irradiating a sample with a monochromatic laser, typically in the near-infrared (NIR), and analyzing the inelastically scattered light. mdpi.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. nih.gov This often means that symmetric vibrations and bonds involving non-polar groups (like C=C bonds in a conjugated system) produce strong Raman signals, whereas they may be weak in the IR spectrum.

For this compound-based materials, FT-Raman is particularly useful for probing the conjugated backbone of polymers. The C=C symmetric stretching modes of the thiophene ring, which are strong in the Raman spectrum, are sensitive indicators of the effective conjugation length and planarity of the polymer chain. researchgate.net Studies on fluorinated terphenyl compounds have demonstrated the utility of Raman spectroscopy in analyzing the vibrational characteristics of complex fluorinated systems. dntb.gov.ua

The precise assignment of vibrational modes in complex molecules like this compound requires a combination of experimental data and theoretical calculations. Density Functional Theory (DFT) is a widely used computational method to predict molecular structures and calculate vibrational frequencies. nih.govresearchgate.net By performing DFT calculations, a theoretical spectrum can be generated and compared with the experimental FT-IR and FT-Raman data.

The analysis is further refined by calculating the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. nih.gov This allows for an unambiguous assignment of complex vibrational bands that arise from the mixing of several motions. This methodology has been successfully applied to assign the vibrational spectra of related molecules like 2',4'-difluoroacetophenone (B1293509) and 2,4-dichlorobenzonitrile. nih.govresearchgate.net

Fluorination patterns have a distinct impact on vibrational spectra. The strong electronegativity of fluorine alters the force constants of adjacent bonds. For instance, fluorination of a thiophene ring is known to stiffen the polymer backbone, leading to a more co-planar conformation. This increased planarity can be observed as shifts in the Raman-active C=C stretching modes. researchgate.net

Table 1: Expected Vibrational Modes for this compound and Their Typical Wavenumber Ranges

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretching | 3100 - 3000 | Medium | Medium |

| Thiophene Ring C=C Stretching | 1600 - 1450 | Medium | Strong |

| Thiophene Ring C-C Stretching | 1450 - 1300 | Medium | Medium |

| C-F Stretching | 1300 - 1000 | Strong | Weak |

| C-H In-plane Bending | 1400 - 1000 | Medium | Medium |

| C-H Out-of-plane Bending | 1000 - 750 | Strong | Weak |

| Thiophene Ring Deformation | 900 - 600 | Medium | Medium |

| C-S Stretching | 710 - 600 | Medium | Medium |

This table is based on general spectroscopic principles and data from related thiophene and fluorinated aromatic compounds. primescholars.comiosrjournals.orgcore.ac.uk

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the frontier molecular orbitals (HOMO and LUMO) and the photophysical properties of this compound-based materials. These properties are paramount for their performance in optoelectronic devices.

UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states, typically the π-π* transition in conjugated molecules. researchgate.net The absorption spectrum reveals the optical bandgap (Eg) and provides insights into molecular aggregation. researchgate.net

The introduction of fluorine atoms into a conjugated thiophene backbone has a profound effect on the electronic structure. Due to fluorine's high electronegativity, it lowers the energy levels of both the HOMO and LUMO. researchgate.netnankai.edu.cn This effect is often desirable in organic solar cells as it can lead to a higher open-circuit voltage (Voc). researchgate.net

While specific data for this compound polymers is limited, studies on polymers incorporating the isomeric 3,4-difluorothiophene (B98738) unit provide valuable insights. For example, replacing a thiophene unit with a 3,4-difluorothiophene unit in a nonlinear polymer acceptor (TZ2 vs. TZ1) resulted in slightly down-shifted HOMO and LUMO levels and a red-shifted absorption maximum in the film state, indicating stronger intermolecular aggregation. nankai.edu.cn Similarly, a polymer donor based on benzo[1,2-b:4,5-b']dithiophene (BDT) and 3,4-difluorothiophene (PBDT[2F]T) showed a wide optical bandgap of ~2.1 eV and deep HOMO/LUMO levels, leading to high solar cell efficiency. researchgate.net

Table 2: UV-Vis Absorption Data for Selected Fluorinated Thiophene-Based Polymers

| Polymer Name | Monomer Units | λmax (Solution, nm) | λmax (Film, nm) | Optical Bandgap (Eg, eV) |

| TZ1 | Thiophene-linked acceptor | 675 | 797 | 1.37 |

| TZ2 | 3,4-Difluorothiophene-linked acceptor | 680 | 800 | 1.35 |

| PBDT[2H]T | BDT + Thiophene | ~530 | ~530 | 2.15 |

| PBDT[2F]T | BDT + 3,4-Difluorothiophene | ~525 | ~525 | 2.10 |

Data sourced from related studies on fluorinated thiophene polymers. researchgate.netnankai.edu.cn

Photoluminescence (PL) spectroscopy analyzes the light emitted from a material after it has absorbed photons. It provides information about the emissive properties, excited state dynamics, and material purity. The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process.

The effect of fluorination on the luminescence of thiophene-based materials can be complex. In some cases, fluorination has been shown to increase the PLQY. For instance, fluorinated derivatives of the thiophene-phenylene co-oligomer PTPTP showed an increased PLQY compared to the non-fluorinated parent compound. Current time information in Bangalore, IN.nih.govimperial.ac.uk This enhancement can be attributed to changes in molecular packing and electronic structure that favor radiative decay.

However, in other systems, fluorination can lead to a decrease in PLQY. nih.gov This can occur if the fluorination introduces new non-radiative decay pathways or promotes exciton (B1674681) dissociation, which is a desirable trait in photovoltaic applications but detrimental for light-emitting materials. nankai.edu.cn For example, in blends for solar cells, a polymer acceptor with a difluorothiophene unit (TZ2) showed higher PL quenching efficiency compared to its non-fluorinated counterpart, indicating more efficient exciton dissociation into free charges. nankai.edu.cn

Table 3: Photoluminescence (PL) Data for Selected Fluorinated Thiophene-Based Materials

| Material System | λem (nm) | PL Quenching Efficiency (%) | Effect of Fluorination |

| PTPTP Derivatives | ~400-500 | - | Increased PLQY |

| PM6:TZ1 Blend | - | 79.6 (donor), 10.3 (acceptor) | Baseline (non-fluorinated acceptor) |

| PM6:TZ2 Blend | - | 82.1 (donor), 53.5 (acceptor) | Enhanced PL quenching |

| TQ-based polymers | ~550-650 | - | PLQY decreases with increasing number of F atoms |

Data sourced from studies on various fluorinated thiophene-based materials. nankai.edu.cnCurrent time information in Bangalore, IN.nih.gov

Analysis of Intramolecular Charge-Transfer Transitions in Difluorothiophene Chromophores

The concept of intramolecular charge transfer (ICT) is central to the function of many organic electronic materials, describing the light-induced redistribution of electron density from a donor (D) to an acceptor (A) moiety within the same molecule. rsc.orgunige.ch In materials based on this compound, the thiophene ring, typically an electron-donor, has its electron density significantly modulated by the two strongly electronegative fluorine atoms. This modification can induce a pronounced electron-accepting character in the difluorothiophene unit, facilitating the formation of "push-pull" chromophores when linked with suitable electron-donating groups. scispace.comrsc.org The resulting D-A architecture is fundamental to achieving ICT states. rsc.org

The primary technique for investigating ICT transitions is UV-Visible (UV-Vis) absorption spectroscopy, often in conjunction with solvatochromism studies. nih.govresearchgate.net Solvatochromism refers to the change in the absorption or emission spectrum of a chromophore when the polarity of the solvent is varied. researchgate.net A significant shift in the peak absorption wavelength (λ_max) with solvent polarity is a strong indicator of a change in the dipole moment between the ground and excited states, which is a hallmark of an ICT transition. nih.gov For instance, in D-A systems, an increase in solvent polarity will differentially solvate and stabilize the more polar excited state relative to the ground state, often leading to a red-shift (bathochromic shift) in the absorption spectrum. nih.govresearchgate.net

In difluorothiophene chromophores, the ICT character is influenced by the delocalization of the frontier molecular orbitals. Theoretical calculations on polymers incorporating 3,4-difluorothiophene have shown that both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be partially delocalized onto the electron-withdrawing fluorine atoms. scispace.com This delocalization confirms the role of the fluorinated thiophene as an acceptor unit and underpins the ICT process upon photoexcitation. By analyzing the UV-Vis absorption spectra in a range of solvents, researchers can probe the nature of the excited state and quantify the extent of charge transfer, which is crucial for designing materials with specific optical properties for applications like nonlinear optics and photovoltaics. researchgate.netyoutube.com

Electrochemical Characterization Methods for Redox Properties

Electrochemical methods are critical for determining the redox properties and electronic energy levels (HOMO and LUMO) of this compound-based materials. These properties are paramount as they govern charge injection, charge transport, and the open-circuit voltage (V_oc) in photovoltaic devices. researchgate.netossila.com

Cyclic voltammetry (CV) is the most common technique used to investigate the redox behavior of these materials. By measuring the current response to a triangular potential sweep, the oxidation (p-doping) and reduction (n-doping) potentials can be determined. For a thin film of a polymer containing this compound cast on an electrode, the onset potential of the first oxidation wave (E_ox) and the first reduction wave (E_red) are used to estimate the HOMO and LUMO energy levels, respectively.

The strong electron-withdrawing nature of the fluorine atoms in this compound is known to lower both the HOMO and LUMO energy levels of the resulting polymers. scispace.comresearchgate.net This stabilization is advantageous for several reasons. A lower HOMO level makes the material more resistant to oxidative degradation, increasing its environmental stability. In the context of organic solar cells, a lower HOMO level in the donor polymer leads to a larger V_oc, as V_oc is proportional to the difference between the HOMO of the donor and the LUMO of the acceptor. researchgate.netbohrium.com

The oxidation and reduction potentials obtained from CV are directly correlated with the material's electronic energy levels. The HOMO and LUMO levels can be estimated using empirical formulas that relate the measured potentials to the energy level of a reference standard (often the Ferrocene/Ferrocenium, Fc/Fc⁺, redox couple). The relationships are typically:

E_HOMO = -e [E_ox (vs Fc/Fc⁺) + 4.8] (eV) E_LUMO = -e [E_red (vs Fc/Fc⁺) + 4.8] (eV)

Research has demonstrated a clear link between these electrochemically determined energy levels and the performance of electronic devices. For example, a polymer incorporating 3,4-difluorothiophene and benzodithiophene (BDT), denoted PBDT[2F]T, was found to have HOMO and LUMO levels of -5.05 eV and -2.95 eV, respectively. researchgate.net These lowered energy levels, when used in a polymer solar cell, resulted in a high V_oc of 0.9 V and a power conversion efficiency (PCE) of 7.0%. researchgate.net Similarly, another difluorothiophene-containing polymer, PDPPF-DFT, exhibited a HOMO of -5.40 eV and a LUMO of -4.03 eV, energy levels deemed appropriate for efficient hole and electron injection when using gold electrodes in an OFET. scispace.com This direct correlation allows for the rational design of new materials where the energy levels are precisely tuned through molecular engineering to optimize device performance. mdpi.comnih.gov

| Polymer | E_ox (V) | E_red (V) | HOMO (eV) | LUMO (eV) | Device Performance Highlight | Reference |

|---|---|---|---|---|---|---|

| PBDT[2F]T | N/A | N/A | -5.05 | -2.95 | PSC V_oc = 0.9 V, PCE = 7.0% | researchgate.net |

| PDPPF-DFT | N/A | N/A | -5.40 | -4.03 | Suitable energy levels for Au electrodes in OTFTs | scispace.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound-based molecules and polymers.

Multi-nuclear NMR provides comprehensive information about the chemical environment of specific nuclei. For difluorothiophene derivatives, ¹H, ¹³C, and ¹⁹F NMR are all employed for unambiguous structural confirmation.

¹H NMR provides information on the protons in the molecule, such as those on adjacent aromatic rings or on alkyl side chains.

¹³C NMR reveals the carbon skeleton of the molecule. The carbons directly bonded to fluorine exhibit characteristic splitting patterns (C-F coupling) and shifts.

¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il It has a wide chemical shift range, making it very sensitive to the local electronic environment. huji.ac.ilucsb.edu The presence of two fluorine atoms in this compound gives rise to distinct signals whose chemical shifts and coupling constants (both F-F and H-F couplings) provide definitive proof of the substitution pattern and molecular structure. semanticscholar.orgkaust.edu.sa

The following table presents representative NMR data for a derivative of 3,4-difluorothiophene, illustrating the typical chemical shift regions.

| Compound | Nucleus | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) (B8262210) | ¹H | 0.36 | semanticscholar.org |

| ¹³C | 142.9, 117.8, -8.1 | ||

| ¹⁹F | -131.8 | ||

| 6,6'-(3,4-difluorothiophene-2,5-diyl)bis(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene) | ¹H | 8.88, 7.42, 7.31, 1.98, 1.35-1.25, 1.01, 0.91-0.88 | rsc.org |

| ¹⁹F | -130.95 |

While solution-state NMR provides detailed information on the structure of individual molecules, solid-state NMR (ssNMR) is essential for probing the structure, conformation, and intermolecular packing of materials in the solid state, which is their functional form in most electronic devices. rsc.orgresearchgate.net The electronic properties of conjugated polymers are not only dependent on the molecular structure but are critically influenced by how the polymer chains arrange and pack together in a thin film. nih.govmdpi.comresearchgate.net

Solid-state NMR techniques can provide insights into:

Intermolecular Packing: Techniques such as ¹H-¹H double-quantum/single-quantum (DQ-SQ) correlation experiments can probe proton proximities between polymer chains, providing information on intermolecular packing distances and orientations (e.g., face-on vs. edge-on packing relative to a substrate). rsc.org

Crystallinity and Morphology: ssNMR can differentiate between crystalline and amorphous domains within a semicrystalline polymer film. solidstatenmr.org.uknih.gov This is crucial as charge transport primarily occurs through the more ordered crystalline regions.

Compound Names

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| PBDT[2F]T | Poly(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-alt-3,4-difluorothiophene) |

| PDPPF-DFT | Poly{3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-3,4-difluorothiophene} |

| - | (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) |

| - | 6,6'-(3,4-difluorothiophene-2,5-diyl)bis(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene) |

Morphological and Microstructural Analysis of Films

The performance of devices utilizing this compound-based materials is intrinsically linked to the morphology and microstructure of the thin films. These characteristics, which encompass surface topography, phase separation, and the arrangement of molecules, are critical determinants of properties such as charge transport. Advanced microscopy techniques are therefore essential for elucidating these features and establishing structure-property relationships.

Atomic Force Microscopy (AFM) for Surface Morphology and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides detailed information about the topography and phase separation within thin films of this compound-based materials. acs.orghsbi.de By scanning a sharp tip over the sample surface, AFM can generate three-dimensional height maps and phase images, which reveal variations in material properties. hsbi.de

The introduction of fluorine atoms into the backbone of conjugated polymers, such as in this compound, can significantly influence the film morphology. For instance, in all-polymer solar cells, the use of a 3,4-difluorothiophene linkage unit in a polymerized small molecular acceptor (TZ2) resulted in a more distinct fibrous network and a bicontinuous-interpenetrating network when blended with the polymer donor PM6, as observed by AFM. nankai.edu.cn This morphology is advantageous for exciton dissociation and charge transportation. nankai.edu.cn In contrast, the non-fluorinated counterpart (TZ1) blend film showed less defined features. nankai.edu.cn The root-mean-square (RMS) roughness of films can also be quantified using AFM, providing a measure of surface smoothness. For example, a polymer, PTVDPP-2FT, containing a 3,4-difluorothiophene unit, exhibited an RMS roughness of 3.12 nm in annealed films, which were found to be continuous without significant phase separation. mdpi.com

The morphology of polymer blend films is a critical factor for the performance of organic electronic devices. AFM studies have shown that the incorporation of this compound can promote more favorable phase separation between donor and acceptor polymers. nankai.edu.cn In a study comparing two polymers, the one with 3,4-difluorothiophene (PBDT[2F]T) showed a more uniform distribution of the polymer/fullerene blend compared to its non-fluorinated analog (PBDT[2H]T). frontiersin.org This improved morphology in the PBDT[2F]T-based device led to more efficient charge generation and extraction. frontiersin.org

The table below summarizes key morphological parameters obtained from AFM analysis of various this compound-based polymer films.

| Polymer System | Film Characteristics | RMS Roughness (nm) | Reference |

| PM6:TZ2 (with 3,4-difluorothiophene) | Distinct fibrous network, bicontinuous-interpenetrating network | Not specified | nankai.edu.cn |

| PTVDPP-2FT (with 3,4-difluorothiophene) | Continuous film, no significant phase separation | 3.12 | mdpi.com |